4-Chloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloropyrrolo[2,1-f][1,2,4]triazine is a chemical compound with the CAS Number: 888720-29-4 . It has a molecular weight of 153.57 and its IUPAC name is 4-chloropyrrolo[2,1-f][1,2,4]triazine . It is stored in an inert atmosphere at a temperature between 2-8°C .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been a subject of interest in medicinal chemistry research . One of the methods involves a copper (ii)-catalyzed coupling-cyclization . Another approach involves the use of 2-hydrazinopyridine and substituted aromatic aldehydes .Molecular Structure Analysis
The molecular structure of 4-Chloropyrrolo[2,1-f][1,2,4]triazine is represented by the linear formula C6H4ClN3 . The InChI code for this compound is 1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H .Chemical Reactions Analysis
Pyrrolo[2,1-f][1,2,4]triazine is an integral part of several kinase inhibitors and nucleoside drugs . For instance, 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine 25(BMS-754807) was discovered as an inhibitor of IGF-1R .Physical And Chemical Properties Analysis
4-Chloropyrrolo[2,1-f][1,2,4]triazine is a solid substance . The storage temperature is normal and it should be stored in an inert atmosphere between 2-8°C .Scientific Research Applications
Synthesis and Production
- 4-Chloropyrrolo[2,1-f][1,2,4]triazine is an important regulatory starting material in the production of the antiviral drug remdesivir. A new synthetic methodology for this compound, using pyrrole, chloramine, and formamidine acetate, has been developed, focusing on process optimization and safety (Roy et al., 2021).
Pharmaceutical Applications
- The compound has shown potent cytotoxic activity in various cancer cell lines when modified into pyrrolo[2,1-f][1,2,4]triazine C-ribonucleosides, indicating its potential in cancer therapy (Li et al., 2018).
- It has been used as a template in the discovery of potent VEGFR-2 kinase inhibitors, showing significant activity in human tumor xenograft models (Bhide et al., 2006).
Chemical Synthesis and Modification
- Diverse synthetic strategies, including regio- and diastereoselective 1,3-dipolar cycloadditions, have been developed to create polysubstituted pyrrolotriazines, demonstrating the versatility of this compound in chemical synthesis (Galeta et al., 2022).
- The pyrrolo[2,1-f][1,2,4]triazine nucleus has been identified as a novel kinase inhibitor template, effectively mimicking the quinazoline kinase inhibitor scaffold, and showing potential for further pharmaceutical applications (Hunt et al., 2004).
Historical and Medicinal Chemistry Perspective
- The history of pyrrolo[2,1-f][1,2,4]triazine and its varied uses in medicinal chemistry, including C-nucleosides and kinase inhibitors, illustrate the importance of this scaffold in drug discovery (Ott & Favor, 2017).
Versatility in Drug Discovery
- The pyrrolo[2,1-f][1,2,4]triazine template is recognized as a "privileged scaffold" in drug discovery due to its versatility and potential in yielding derivatives with a wide range of biological activities, such as kinase inhibition and anti-tumor properties (Song et al., 2013).
Diverse Applications
- The compound's utility in creating diverse drug-like small molecules through a diversity-oriented synthesis approach, emphasizing pot, atom, and step economy, showcases its adaptability in various pharmaceutical contexts (Xiang et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-chloropyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTLBVKRDUFQFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610615 | |
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
CAS RN |
888720-29-4 | |
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloropyrrolo[2,1-f][1,2,4]triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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